4-(3-hydroxyphenyl)azetidin-2-one
Description
Properties
CAS No. |
777884-38-5 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Hydroxyphenyl Azetidin 2 One and Derivatives
Classical Approaches to Beta-Lactam Synthesis Relevant to Azetidin-2-one (B1220530) Core Construction
The construction of the azetidin-2-one ring has been a subject of extensive research for over a century. Several classical methods have emerged as robust and versatile strategies for synthesizing this critical heterocyclic system.
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine is arguably the most significant and widely used method for β-lactam synthesis. wikipedia.org The reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes conrotatory electrocyclic ring closure to yield the azetidin-2-one ring. organic-chemistry.orgacs.org
The versatility of the Staudinger synthesis lies in its numerous variants that allow for the construction of a diverse library of β-lactams. Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ. Common methods for ketene generation include the dehydrochlorination of acyl chlorides with a tertiary amine (e.g., triethylamine) or through the Wolff rearrangement of α-diazoketones. organic-chemistry.orgtandfonline.com
The stereochemical outcome of the Staudinger reaction is a critical aspect and can be influenced by several factors. Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans isomers. acs.org This selectivity is attributed to the kinetics of the ring closure of the zwitterionic intermediate. organic-chemistry.org Furthermore, the electronic properties of the substituents on both the ketene and the imine play a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically accelerate the direct ring closure, favoring the cis product. organic-chemistry.org Asymmetric induction can be achieved by using chiral auxiliaries on either the ketene or the imine, or through the use of chiral catalysts. nih.govnih.gov
Beyond the classic Staudinger ketene-imine cycloaddition, other cycloaddition strategies have been developed for the synthesis of the azetidin-2-one scaffold. researchgate.net These formal cycloadditions provide alternative pathways with distinct advantages in terms of substrate scope and stereocontrol. acs.orgnih.gov
One of the most notable alternatives is the Kinugasa reaction , a copper-catalyzed [3+2] cycloaddition between a terminal alkyne and a nitrone. youtube.comacs.org This reaction proceeds through a copper acetylide intermediate that reacts with the nitrone to form a five-membered isoxazolidine (B1194047) ring, which then rearranges to furnish the β-lactam. youtube.comorganicreactions.org A key advantage of the Kinugasa reaction is its high stereoselectivity, typically yielding cis-substituted β-lactams. organicreactions.orgrsc.org The reaction can be performed under mild conditions and has been adapted for both intramolecular and enantioselective variants. organicreactions.orgrsc.org
Other cycloaddition methods include the reaction of imines with ester enolates (a variation of the Reformatsky reaction), which can be promoted by zinc and ultrasound irradiation, and the carbonylation of diazo compounds to form ketenes for subsequent cycloaddition. nih.govorganic-chemistry.orgresearchgate.net These diverse cycloaddition strategies underscore the chemical ingenuity applied to the construction of the vital β-lactam ring.
Targeted Synthesis of 4-(3-hydroxyphenyl)azetidin-2-one
The specific synthesis of this compound would typically be approached via the Staudinger cycloaddition. The key starting materials would be 3-hydroxybenzaldehyde (B18108) and a suitable amine to form the imine, and a ketene precursor. For an unsubstituted N-H lactam, a protecting group strategy on the nitrogen would be necessary, followed by deprotection.
A plausible route involves the condensation of 3-hydroxybenzaldehyde with a protected amine, such as benzylamine, to form the corresponding Schiff base (imine). This imine would then be reacted with a ketene, generated in situ from a precursor like chloroacetyl chloride and triethylamine, to form the β-lactam ring. derpharmachemica.com The final step would involve the removal of the protecting group from the nitrogen atom (e.g., hydrogenolysis to remove a benzyl (B1604629) group) to yield the target compound. The phenolic hydroxyl group might also require protection (e.g., as a silyl (B83357) ether) during the synthesis, followed by a final deprotection step. google.com
Control over regioselectivity and stereoselectivity is paramount in the synthesis of substituted azetidinones like this compound.
Regioselectivity : In the context of the Staudinger reaction, the regiochemistry is inherently defined by the reactants: the C4 position of the azetidinone ring originates from the imine's carbon atom. Therefore, to synthesize a 4-(3-hydroxyphenyl) derivative, the corresponding 3-hydroxyphenyl-substituted imine is required.
Stereoselectivity : The relative stereochemistry at the C3 and C4 positions of the β-lactam ring is determined during the ring-closing step. As mentioned, the geometry of the imine is a key determinant, with (E)-imines favoring cis products. acs.org The use of chiral auxiliaries or catalysts can be employed to achieve enantioselectivity, producing a specific enantiomer of the target molecule. nih.govmdpi.com For instance, chiral imines derived from optically active amines or aldehydes can direct the stereochemical outcome of the cycloaddition. nih.govmdpi.com
The efficiency and yield of β-lactam synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing practical and scalable synthetic routes. Key factors include the choice of solvent, temperature, catalyst, and activation method.
Microwave irradiation has been shown to significantly accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. nih.govacs.org For example, reactions that take several hours under thermal conditions can often be completed in minutes in a microwave reactor. nih.govacs.org Solvents also play a critical role; studies have shown that solvents like dichloromethane (B109758) can be superior to others such as toluene (B28343) or chloroform (B151607) in certain Staudinger reactions, leading to improved yields. nih.govacs.orgutrgv.edu
The table below summarizes findings from various studies on the optimization of β-lactam synthesis.
| Reaction Type | Reactants | Method | Solvent | Temperature | Time | Yield | Reference |
| Staudinger Cycloaddition | Dicarboxylic acid, Imine | Thermal | Dichloromethane | Reflux | Hours | ~65-70% | nih.gov, acs.org |
| Staudinger Cycloaddition | Dicarboxylic acid, Imine | Microwave | Dichloromethane | 100 °C | 15-25 min | 75-83% | nih.gov, acs.org |
| Staudinger Cycloaddition | Imine, Chloroacetyl chloride | Microwave (solvent-free) | N/A | N/A | N/A | High | derpharmachemica.com |
| Reformatsky-type | Imine, α-bromoester | Ultrasound | Dioxane | Room Temp | Short | High | nih.gov, researchgate.net |
| Staudinger Cycloaddition | N-salicylidene amines, Diarylketenes | Thermal | Benzene | N/A | N/A | N/A | derpharmachemica.com |
This data clearly indicates that modern techniques like microwave-assisted synthesis can dramatically improve reaction efficiency.
Novel Synthetic Routes and Green Chemistry Considerations for Azetidin-2-one Analogs
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. The synthesis of β-lactams is no exception, with several novel and "green" approaches being reported.
Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. tandfonline.com In β-lactam synthesis, this has translated into the development of methods that minimize waste, reduce reaction times, and use less toxic solvents.
Key green approaches include:
Microwave-Assisted Synthesis : As detailed previously, this technique significantly reduces reaction times and often improves yields, thereby saving energy and resources. tandfonline.comnih.govacs.org
Sonochemistry (Ultrasound) : The use of high-intensity ultrasound can promote reactions, leading to shorter reaction times and high yields, often at room temperature. tandfonline.comresearchgate.net This method has been successfully applied to the synthesis of 2-azetidinone analogs. tandfonline.com
Solvent-Free Reactions : Conducting reactions without a solvent, or "neat," minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally damaging. Microwave-assisted solvent-free synthesis of azetidinones has been reported with high efficiency. derpharmachemica.com
One-Pot Reactions : Combining multiple reaction steps into a single procedure without isolating intermediates simplifies the process, saves time and resources, and reduces waste. acs.org One-pot protocols for constructing β-lactam scaffolds via the green oxidation of amines followed by cycloaddition have been developed. acs.orgresearchgate.net
Catalytic Methods : The use of catalysts, especially in small quantities, is a core principle of green chemistry. Transition metal and organocatalytic methods are continually being developed to improve the efficiency and selectivity of β-lactam synthesis. nih.govacs.org
These novel routes not only provide more efficient access to azetidin-2-one analogs but also align with the growing demand for sustainable chemical manufacturing.
Microwave-Assisted and Solvent-Free Syntheses of Azetidin-2-ones
Modern synthetic chemistry increasingly favors methods that are rapid, efficient, and environmentally benign. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this regard, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govrasayanjournal.co.in
The synthesis of azetidin-2-one derivatives can be efficiently achieved using microwave irradiation. rasayanjournal.co.in This approach is particularly advantageous for the cyclization step, where an appropriate imine (Schiff base) reacts with an acetyl chloride derivative in the presence of a base. rasayanjournal.co.inresearchgate.net For instance, the reaction of Schiff bases with chloroacetyl chloride and a mild base can be irradiated with microwaves to yield the corresponding azetidin-2-one derivatives. rasayanjournal.co.in This method is noted for being simple, fast, and economical. rasayanjournal.co.in
Solvent-free or "dry media" synthesis, often coupled with microwave irradiation, represents a further step towards green chemistry. nih.gov In this technique, reactants are adsorbed onto a solid support, such as silica-supported NaHSO₄, and then irradiated. nih.gov This solventless condition can enhance the efficiency of the reaction, as the microwave energy is directly absorbed by the reactant molecules, potentially leading to higher product purity and easier work-up. nih.govnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidinones
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Minutes |
| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |
| Yields | Often moderate | Generally higher |
| By-products | More prevalent | Reduced formation |
| Solvent Use | Typically requires solvents | Can be performed under solvent-free conditions |
Catalytic Approaches and Efficiency Enhancements in Azetidin-2-one Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of azetidin-2-one synthesis. The classic Staudinger cycloaddition often requires a base catalyst to facilitate the reaction between the imine and the ketene precursor. Triethylamine (TEA) is a commonly used base for this purpose, which acts by neutralizing the hydrogen chloride formed during the reaction of an acid chloride with the imine. mdpi.com
More advanced catalytic systems have been developed to improve yields and stereoselectivity. For the synthesis of related heterocyclic structures like dihydroquinolinones, catalytic systems such as SbF₅-MeOH have been shown to efficiently promote alkyne-carbonyl metathesis. nih.gov While not a direct synthesis of azetidin-2-ones, this demonstrates the power of catalysis in related cyclization reactions.
Derivatization Strategies of this compound
The this compound scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group and the azetidin-2-one ring itself. Derivatization at these positions is a key strategy for modulating the molecule's physicochemical properties and biological activity.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for derivatization. Classical modifications include alkylation, acylation, and phosphorylation to generate ethers, esters, and phosphate (B84403) esters, respectively. nih.gov These modifications can alter properties such as solubility, lipophilicity, and metabolic stability.
Alkylation: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This is a common strategy to block the phenolic group or to introduce specific alkyl chains. nih.gov
Acylation: Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or anhydrides. This is often done to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent compound. nih.gov
Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often derivatized with silylating agents to increase volatility and thermal stability. nih.gov
These derivatization techniques are well-established in organic chemistry and can be readily applied to the this compound core. nih.govrsc.org
Functionalization of the Azetidin-2-one Ring System
The azetidin-2-one ring itself offers multiple positions for functionalization, which can significantly influence the molecule's three-dimensional structure and biological interactions. globalresearchonline.netbeilstein-journals.org
N1-Substitution: The nitrogen atom of the β-lactam ring can be substituted by reacting the N-unsubstituted azetidinone with various electrophiles. For example, acetylation of the nitrogen atom has been shown to be crucial for the inhibitory activity of some azetidin-2-one derivatives against enzymes like thrombin. nih.gov A wide range of aryl, alkyl, and acyl groups can be introduced at this position.
C3-Substitution: The C3 position can be functionalized, for instance, by introducing chloro or other groups. The reaction of a Schiff base with chloroacetyl chloride typically results in a 3-chloro-azetidin-2-one. mdpi.comresearchgate.net The stereochemistry at this position is critical and can be influenced by the reaction conditions.
C4-Substitution: The substituent at the C4 position, in this case, the 3-hydroxyphenyl group, is typically installed during the initial ring formation. The nature of the C4 substituent is essential for the biological properties of many azetidin-2-one derivatives. nih.gov
The strategic placement of different functional groups on the azetidin-2-one ring is a key aspect of medicinal chemistry programs aimed at optimizing the activity and selectivity of these compounds. nih.govnih.gov
Library Synthesis and Combinatorial Approaches for Azetidin-2-one Derivatives
The versatility of the Staudinger cycloaddition and other synthetic routes to azetidin-2-ones makes them highly amenable to library synthesis and combinatorial chemistry. By systematically varying the starting materials—the aldehyde (to change the C4 substituent) and the amine (to change the N1 substituent)—large collections of related compounds can be rapidly synthesized.
For example, a library of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides was generated by reacting a set of N-(arylidene)hydrazinoacetyl sulfonamides with chloroacetyl chloride. mdpi.com This combinatorial approach allows for the exploration of a wide chemical space around the azetidin-2-one core. Similarly, a series of 1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones were synthesized to explore their potential. globalresearchonline.net
These libraries are invaluable for structure-activity relationship (SAR) studies, where the biological activity of each compound is tested to identify key structural features required for potency and selectivity. nih.gov High-throughput screening of such libraries against biological targets is a standard practice in modern drug discovery.
Advanced Characterization and Structural Elucidation Techniques in Research
Spectroscopic Analysis in Elucidating the Structure of 4-(3-hydroxyphenyl)azetidin-2-one Derivatives
Spectroscopic methods are fundamental in the structural characterization of this compound derivatives, providing detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the conformation and configuration of this compound derivatives. auremn.org.br Both ¹H and ¹³C NMR are utilized to characterize these compounds. nih.gov
In ¹H NMR analysis of azetidin-2-one (B1220530) derivatives, the chemical shifts and coupling constants of the protons on the β-lactam ring are particularly informative. For instance, in some derivatives, the aromatic protons appear as a cluster in the range of δ 7.1–8.4 ppm. derpharmachemica.com The proton attached to the nitrogen (NH) can appear at chemical shifts around δ 10.51-10.81 ppm, while the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group might be observed around δ 2.95 ppm. derpharmachemica.com The specific chemical shifts can vary depending on the substituents on the phenyl ring and the nitrogen atom of the azetidinone core.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbonyl carbon of the β-lactam ring typically shows a characteristic signal in the downfield region of the spectrum. Aromatic carbons can be observed between 112.63 and 169.92 ppm. researchgate.net The application of two-dimensional NMR techniques, such as ¹H-¹³C COSY, can further aid in the unambiguous assignment of the structure, especially in complex derivatives. nih.gov
The conformational preferences of these molecules can be investigated by analyzing the coupling constants between adjacent protons and through the use of computational modeling. auremn.org.br The relative stereochemistry of substituents on the azetidinone ring can often be determined by examining the magnitude of these coupling constants.
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and confirm the molecular formula of this compound derivatives. nih.gov It also provides valuable information about the structure of the molecule by analyzing its fragmentation patterns.
Under electron ionization (EI) or other ionization techniques, the parent molecule loses electrons to form a molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula.
The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. The β-lactam ring of azetidin-2-one derivatives is susceptible to cleavage, leading to specific fragment ions. Studying these fragmentation pathways can help in identifying the different structural components of the molecule. Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways by isolating a specific ion and inducing its fragmentation. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comlumenlearning.com In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic β-lactam ring and the hydroxyl group. nih.gov
The most prominent and diagnostically important absorption band in the IR spectrum of an azetidin-2-one derivative is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears at a high frequency, in the range of 1701-1765 cm⁻¹, due to the ring strain of the four-membered ring. researchgate.netresearchgate.net The exact position of this band can be influenced by the substituents on the azetidinone ring. nih.gov
Other key functional groups also give rise to characteristic IR absorptions. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the β-lactam ring, if present (i.e., when the nitrogen is not substituted), typically appears in the range of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. libretexts.org The presence of aromatic C=C stretching bands can be seen in the 1450-1600 cm⁻¹ region. libretexts.org
The following table summarizes the characteristic IR absorption bands for this compound and its derivatives:
| Functional Group | Absorption Range (cm⁻¹) |
| β-Lactam C=O | 1701-1765 |
| Phenolic O-H | 3200-3600 (broad) |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| Aromatic C=C | 1450-1600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Azetidin-2-one Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry and conformation of azetidin-2-one derivatives. st-andrews.ac.uk This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
For chiral molecules like many this compound derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is crucial for understanding the biological activity of these compounds, as different enantiomers and diastereomers can have vastly different pharmacological properties. The analysis of the crystal structure reveals the relative orientation of the substituents on the azetidinone ring, confirming whether they are in a cis or trans relationship. nih.gov
Furthermore, X-ray crystallography provides a detailed picture of the conformation of the molecule in the solid state. This includes the puckering of the β-lactam ring and the orientation of the phenyl and hydroxyphenyl substituents. While the conformation in the solid state may not be identical to the conformation in solution, it provides a valuable starting point for conformational analysis. auremn.org.br
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for determining the enantiomeric excess of chiral compounds. oaji.net High-performance liquid chromatography (HPLC) is a widely used method for these purposes. nih.gov
For purity assessment, a reversed-phase HPLC method is often employed, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. Impurities can be detected as separate peaks in the chromatogram, and their levels can be quantified. nih.gov The development of a robust HPLC method requires careful optimization of the mobile phase composition, flow rate, and detection wavelength. drugfuture.com
When dealing with chiral this compound derivatives, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. masterorganicchemistry.comyoutube.com This is typically achieved using chiral HPLC, which employs a chiral stationary phase that can differentiate between the two enantiomers. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram. Other methods for determining enantiomeric excess include gas chromatography (GC) with a chiral column and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. nih.gov
Computational and Theoretical Studies of 4 3 Hydroxyphenyl Azetidin 2 One and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For 4-(3-hydroxyphenyl)azetidin-2-one and its analogs, these studies offer a molecular-level understanding of their intrinsic properties.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT studies are instrumental in determining their most stable three-dimensional arrangements, or conformations.
While specific DFT conformational analysis for this compound is not extensively documented in publicly available literature, studies on analogous structures, such as ezetimibe (B1671841) and other dipeptides, provide a strong basis for understanding its likely conformational behavior. nih.gov For instance, conformational analysis of dipeptides using DFT methods like B3LYP and M06-2X with a 6-311+G(d,p) basis set helps in identifying stable conformers in both gas and aqueous phases. nih.gov Such studies reveal that the relative energies and Gibbs free energies of different conformers determine their population and stability, which is crucial for their biological activity. nih.gov
For the azetidinone ring, the puckering of the four-membered ring and the orientation of the substituents are key conformational features. The conformational landscape of a molecule dictates how it can interact with a biological target. The most stable conformer, representing the global minimum on the potential energy surface, is often the most populated and biologically relevant form.
Table 1: Representative Conformational Energy Data for a Dipeptide Analog
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| γD–γL | 0.00 | 0.00 |
| δL+εD | 5.89 | 5.92 |
| βL-γL | 1.25 | 1.30 |
| γD-βL | 2.45 | 2.51 |
This table is illustrative and based on data from a dipeptide study to demonstrate the type of information obtained from DFT conformational analysis. nih.gov The γD–γL conformer is the most stable.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry that illustrate the charge distribution within a molecule. These maps are used to predict how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For analogs of this compound, such as ezetimibe, MEP analysis reveals important features for its biological activity. researchgate.net In a study on an ezetimibe-L-proline cocrystal, the MEP map showed that the electronegative potential is concentrated around the oxygen and fluorine atoms, indicating these as likely sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov The hydroxyl group on the phenyl ring and the carbonyl group of the azetidinone ring are regions of negative potential, making them key hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl and amine groups are regions of positive potential, acting as hydrogen bond donors. nih.gov This distribution of electrostatic potential is critical for the molecule's ability to bind to its target receptor. nih.gov
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are extensively used in drug design to understand how a ligand, such as this compound, interacts with its biological target.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based approaches are employed in the design of novel drugs. In the absence of a known 3D structure of the target protein, ligand-based drug design relies on the knowledge of other molecules that bind to the target. This often involves creating a pharmacophore model that defines the essential structural features required for biological activity.
For azetidinone-based cholesterol absorption inhibitors, ligand-based approaches have been crucial. Studies on ezetimibe analogs have identified key pharmacophoric features necessary for activity. nih.gov These include the central azetidinone ring, an N-phenyl or N-benzyl group, an oxygenated function at a specific distance from the ring at position 3, and a 4-hydroxyphenyl group at position 4. nih.govchemrxiv.org
Structure-based drug design , on the other hand, utilizes the known three-dimensional structure of the biological target. The primary molecular target for ezetimibe and its analogs is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. chemrxiv.orgnih.gov With the availability of cryo-electron microscopy structures of human NPC1L1, structure-based design has become a powerful tool for developing new inhibitors. chemrxiv.orgijddd.com
Predicting Binding Modes with Potential Biological Targets
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. For this compound and its analogs, docking studies with the NPC1L1 protein provide valuable insights into their mechanism of inhibition.
Docking studies of ezetimibe into the NPC1L1 protein have shown that it binds within a hydrophobic pocket. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. The 4-hydroxyphenyl group is often involved in hydrogen bonding with amino acid residues in the binding site, while the fluorophenyl groups contribute to hydrophobic interactions.
A study on various 2-azetidinone derivatives docked into the NPC1L1 protein revealed that compounds with a hydroxyl substituent on the aryl ring at the C-4 position of the azetidinone nucleus, similar to the 3-hydroxyphenyl group in the target compound, exhibit favorable binding interactions. nih.gov
Table 2: Representative Docking Results of Azetidinone Analogs with NPC1L1
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Ezetimibe | -6.6 | LEU99, SER102, HIS124, THR128 |
| Analog 1b | -7.2 | TYR97, LEU99, SER102 |
| Analog 4d | -7.0 | LEU99, SER102, HIS124 |
This table is illustrative, with data compiled from studies on ezetimibe and its analogs to demonstrate typical docking results. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods that relate the chemical structure of a series of compounds to their biological activity. These models are essential for optimizing lead compounds and designing new molecules with improved potency.
QSAR studies on 2-azetidinone derivatives as antimicrobial and anticancer agents have shown that their activity can be correlated with various topological and molecular descriptors. nih.gov For cholesterol absorption inhibitors, while detailed public QSAR models are scarce, structure-activity relationship (SAR) studies have provided qualitative insights. The key structural requirements for the cholesterol absorption inhibitory activity of 2-azetidinones have been identified, which forms the basis for pharmacophore modeling. nih.gov
A pharmacophore model for ezetimibe and its analogs typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups arranged in a specific three-dimensional geometry. nih.govchemrxiv.org A common pharmacophore model for these inhibitors would consist of:
One or two aromatic rings for hydrophobic interactions.
A hydrogen bond donor feature, typically from the hydroxyl group.
A hydrogen bond acceptor feature, from the carbonyl oxygen of the azetidinone ring and the hydroxyl oxygen.
The central azetidinone scaffold.
Such models are instrumental in virtual screening campaigns to identify new potential inhibitors from large chemical databases.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are vital for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources.
For azetidin-2-one (B1220530) analogs and other heterocyclic compounds, various predictive models have been developed to forecast activities ranging from anticancer to antimicrobial effects. These models often employ machine learning algorithms and are validated using rigorous statistical methods. mdpi.comnih.gov For example, a 2D-QSAR model developed to predict the anticancer activity of a series of related compounds showed a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation scores, indicating a high degree of predictability. researchgate.net Similarly, 3D-QSAR models have been built that demonstrate high internal cross-validation coefficients (q² = 0.9132), further confirming the robustness of these predictive approaches. researchgate.net
The development of these models follows a systematic procedure:
Building and optimizing the 3D structures of the compounds.
Calculating various molecular descriptors (e.g., topological, electronic, steric).
Dividing the dataset into training and test sets.
Using methods like Genetic Function Approximation (GFA) to select the most relevant descriptors. nih.gov
Constructing the mathematical model.
Validating the model internally and externally to ensure its predictive power. nih.gov
Machine learning algorithms such as Extra Trees, Gradient Boosting, and Support Vector Machines are increasingly used to build more accurate and robust QSAR models. mdpi.comnih.gov An integrated model combining the top-performing algorithms for predicting antioxidant potential achieved a high correlation (R² of 0.78) on an external test set, demonstrating the power of consensus modeling. mdpi.com
| Model Type | Biological Activity | Key Statistical Parameter | Value | Source |
|---|---|---|---|---|
| 2D-QSAR (MLR) | Anticancer | Correlation Coefficient (r²) | 0.9512 | researchgate.net |
| 3D-QSAR (kNN) | Anticancer | Internal Cross-Validation (q²) | 0.9132 | researchgate.net |
| 2D-QSAR (GFA) | Antifungal | Correlation Coefficient (R²) | 0.725 - 0.768 | nih.gov |
| Machine Learning (Integrated) | Antioxidant | Correlation Coefficient (R²) | 0.78 | mdpi.com |
Identification of Key Structural Features for Efficacy of Azetidin-2-ones
Computational studies are instrumental in identifying the specific molecular features of azetidin-2-ones that are critical for their biological efficacy. By analyzing the structures of active compounds, researchers can pinpoint the pharmacophore—the essential arrangement of atoms or functional groups required for activity.
The strained four-membered β-lactam ring is the core of the azetidin-2-one structure and a primary determinant of its chemical reactivity and biological function. nih.gov The ability to selectively cleave bonds within this strained ring makes it a versatile building block, or synthon, in organic synthesis. nih.gov
For specific biological targets, substitutions on the azetidin-2-one ring are paramount.
Stereochemistry: The relative orientation of substituents at the C3 and C4 positions (cis- or trans-isomerism) is often a critical factor influencing biological activity. This stereochemistry can be determined computationally and confirmed experimentally. mdpi.com
Substituents on the Ring: Studies on analogs have shown that specific substitutions dramatically influence efficacy. For instance, a diphenyl-azetidin-2-one scaffold linked to a slender benzyl (B1604629) group has been identified as a key feature for potent dual inhibition of histone deacetylase (HDAC) enzymes HDAC6 and HDAC8, which are important cancer targets. nih.gov
Aryl Substituents: In the case of this compound, the nature and substitution pattern on the phenyl ring are crucial. The hydroxyl group, in particular, can form key hydrogen bonds with biological targets. In related structures like 3-(4-hydroxyphenyl)indoline-2-ones, the hydroxyphenyl group is part of a pharmacophore essential for potent and selective anticancer activity. nih.gov
Electronic Properties: Computational methods like Density Functional Theory (DFT) can calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These frontier orbitals are key to understanding the chemical reactivity and interaction of the molecule with its biological target. Descriptors related to electronegativity and polarizability are often included in predictive models, highlighting the importance of electronic features for activity. nih.gov
In Silico ADMET Predictions and Druggability Assessment (Computational Data Only)
Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process using computational models is essential to reduce the high attrition rates of drug candidates. nih.govresearchgate.net For this compound, in silico tools can provide a comprehensive druggability assessment based purely on its structure.
Various computational models are used to predict key ADMET parameters:
Absorption: This is often predicted by evaluating properties like lipophilicity (AlogP98), polar surface area (PSA), aqueous solubility, and permeability through biological membranes like the Caco-2 cell line (a model for the intestinal wall). frontiersin.orgnih.gov For instance, compounds with a 2D PSA greater than 140 are predicted to have strong polarity and may not be easily absorbed. frontiersin.org High Caco-2 permeability is indicated by a Papp coefficient greater than 8 × 10⁻⁶ cm/s. frontiersin.org
Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. nih.gov
Excretion: This involves predicting the primary routes of elimination from the body.
Toxicity: A wide range of toxicities can be predicted computationally, including hepatotoxicity, cardiotoxicity, mutagenicity (e.g., Ames test), and carcinogenicity. frontiersin.org
The table below presents a hypothetical in silico ADMET profile for this compound, based on typical predictions for similar small molecules and β-lactam-containing compounds. frontiersin.org
| Parameter | Predicted Property/Value | Implication |
|---|---|---|
| Absorption | ||
| Lipophilicity (AlogP98) | 1.5 - 2.5 | Good balance for solubility and permeability. |
| Aqueous Solubility | Moderately Soluble | Sufficient solubility for absorption. |
| Intestinal Absorption (Human) | >80% | Likely well-absorbed orally. |
| Caco-2 Permeability (logPapp) | Moderate to High | Good potential for intestinal permeation. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. |
| Distribution | ||
| Plasma Protein Binding | Moderate | Sufficient free fraction to be active. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause CNS side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug interactions via this pathway. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of being genotoxic. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Preclinical Biological Activity and Mechanism of Action Studies of 4 3 Hydroxyphenyl Azetidin 2 One Derivatives
In Vitro Screening Methodologies for Azetidin-2-one (B1220530) Compounds
The diverse biological activities of azetidin-2-one derivatives, including those based on the 4-(3-hydroxyphenyl)azetidin-2-one scaffold, necessitate a range of in vitro screening methods to elucidate their therapeutic potential. These assays are crucial for the initial identification of bioactive compounds and for guiding further drug development efforts.
Enzyme inhibition assays are a cornerstone of preclinical research, providing quantitative measures of a compound's ability to modulate the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit 50% of the target enzyme's activity.
Phospholipase A2 (PLA2) Inhibition: The phospholipase A2 enzyme family plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid from cell membranes. nih.gov Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory agents. Certain azetidin-2-one derivatives have been synthesized and evaluated for their ability to inhibit PLA2. medwinpublishers.com These in vitro assays typically measure the enzymatic hydrolysis of a substrate, allowing for the determination of IC50 values for the tested compounds. medwinpublishers.com
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. mdpi.comnih.gov This makes α-glucosidase a key target for the management of type 2 diabetes. mdpi.comnih.gov Various azetidin-2-one derivatives have been screened for their α-glucosidase inhibitory activity, with some compounds demonstrating significant potential. mdpi.com The in vitro assay for α-glucosidase inhibition typically involves monitoring the enzymatic cleavage of a chromogenic substrate to determine the IC50 values of the test compounds. nih.gov
| Target Enzyme | Therapeutic Area | Role of Azetidin-2-ones |
| Phospholipase A2 (PLA2) | Inflammation | Potential inhibitors of PLA2 activity |
| α-Glucosidase | Type 2 Diabetes | Potential inhibitors to control blood glucose levels |
Receptor binding assays are essential for characterizing the interaction between a ligand, such as an azetidin-2-one derivative, and its molecular target. nih.gov These assays determine the binding affinity of a compound for a specific receptor, which is typically expressed as the inhibition constant (Ki). nih.gov Radioligand binding assays are a classic and widely used method for this purpose. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is used. nih.gov The ability of an unlabeled test compound, such as a this compound derivative, to displace the radioligand from the receptor is measured. nih.gov The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then used to calculate the Ki value, which reflects the true binding affinity of the compound for the receptor. nih.gov
Cell-based assays are critical for evaluating the biological effects of compounds in a more physiologically relevant context. These assays can assess a compound's general toxicity to cells (cytotoxicity) or its ability to modulate specific cellular pathways.
Anticancer Activity: Many azetidin-2-one derivatives have been investigated for their potential as anticancer agents. nih.govnih.govnih.govresearchgate.net A common method to assess the anticancer activity of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govmdpi.com From this assay, the IC50 value, or the concentration of the compound that reduces cell viability by 50%, can be determined. nih.gov For instance, the anticancer drug Ezetimibe (B1671841), which contains an azetidin-2-one core, has been shown to inhibit the growth of melanoma (A375) and lung cancer (A549) cell lines with IC50 concentrations of 30.7 µM and 48.34 µM, respectively. nih.gov Other studies have demonstrated the cytotoxic effects of novel azetidin-2-one derivatives on various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2). nih.govmdpi.comdmed.org.ua
Apoptosis Induction: In addition to cytotoxicity, the ability of a compound to induce programmed cell death, or apoptosis, is a key indicator of its anticancer potential. The activity of caspase-3, a key executioner enzyme in the apoptotic pathway, can be measured to assess apoptosis induction. nih.govmdpi.comdmed.org.ua Studies have shown that certain azetidin-2-one derivatives can significantly increase caspase-3 activity in cancer cells, indicating that they induce apoptosis. nih.govmdpi.comdmed.org.ua
| Assay Type | Purpose | Key Parameter | Example Cell Lines |
| MTT Assay | To assess cytotoxicity and cell viability | IC50 | A375 (Melanoma), A549 (Lung), MCF-7 (Breast), CACO-2 (Colorectal) |
| Caspase-3 Activity Assay | To measure apoptosis induction | Fold increase in caspase-3 activity | B16F10 (Melanoma), SiHa (Cervical) |
Identification and Validation of Molecular Targets for Azetidin-2-one Bioactivity
Identifying the specific molecular targets of bioactive compounds is a crucial step in understanding their mechanism of action and for rational drug design. A variety of advanced techniques are employed to identify and validate the molecular targets of azetidin-2-one derivatives.
Proteomic and metabolomic approaches provide a global view of the molecular changes induced by a compound, which can help to identify its direct targets and affected pathways. nih.govelsevier.commdpi.comelsevier.com
Proteomics: This involves the large-scale study of proteins. nih.govelsevier.com Affinity-based methods are often used for target identification. In this approach, a bioactive azetidin-2-one derivative is chemically modified to create a probe that can be used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified using mass spectrometry.
Metabolomics: This is the comprehensive analysis of small molecule metabolites in a biological system. nih.govelsevier.comelsevier.com By treating cells with an azetidin-2-one derivative and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov This information can then be used to infer the upstream protein targets that are being modulated. nih.gov
Once a potential protein target has been identified, biophysical techniques are used to validate and characterize the direct interaction between the protein and the azetidin-2-one derivative. nih.govumanitoba.ca
Surface Plasmon Resonance (SPR): SPR is a powerful and sensitive technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. By flowing the azetidin-2-one derivative over the chip, the kinetics (on- and off-rates) and affinity of the binding interaction can be determined.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
These biophysical methods provide quantitative data that confirms a direct interaction between the azetidin-2-one derivative and its putative target, thereby validating it as a true molecular target. umanitoba.carsc.org
| Technique | Information Provided | Application |
| Proteomics | Identification of protein binding partners | Target identification |
| Metabolomics | Analysis of perturbed metabolic pathways | Elucidation of mechanism of action |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity (Kd) | Target validation and characterization |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, and thermodynamics | Target validation and characterization |
In Vivo Efficacy Studies in Relevant Animal Models (Preclinical)
Derivatives of 4-(hydroxyphenyl)azetidin-2-one have demonstrated notable efficacy in preclinical animal models, primarily as inhibitors of intestinal cholesterol absorption. A key example is the compound SCH 58235, a derivative of 4-(4-hydroxyphenyl)-2-azetidinone, which was evaluated for its cholesterol-lowering effects in a cholesterol-fed hamster model. nih.gov This model is highly relevant for studying cholesterol metabolism and the effects of absorption inhibitors. In these studies, the oral administration of such compounds led to a significant reduction in key metabolic markers, indicating potent in vivo activity. nih.gov The efficacy demonstrated in these animal models has been foundational for the development of related compounds as therapeutic agents.
Pharmacodynamic Markers and Biomarker Analysis in Animal Models
In preclinical evaluations of 4-(hydroxyphenyl)azetidin-2-one derivatives, specific pharmacodynamic (PD) biomarkers are crucial for assessing the compound's biological effect. For cholesterol absorption inhibitors, the primary PD biomarkers analyzed in animal models are serum total cholesterol and liver cholesteryl esters. nih.gov A reduction in the levels of these biomarkers provides direct evidence of the compound's efficacy in blocking the intestinal absorption of cholesterol. For instance, in a 7-day study with cholesterol-fed hamsters, the efficacy of SCH 58235 was quantified by measuring the reduction of both serum total cholesterol and, more specifically, the levels of liver cholesteryl esters compared to a control group. nih.gov These markers are considered sensitive indicators of the compound's pharmacological action and are essential for establishing a clear relationship between drug administration and its therapeutic effect.
Dose-Response Relationships in Preclinical Animal Models
Establishing a dose-response relationship is a critical step in preclinical development. For the 4-(4-hydroxyphenyl)-2-azetidinone derivative SCH 58235, studies in the cholesterol-fed hamster model demonstrated a clear dose-dependent efficacy. The compound exhibited remarkable potency with an ED₅₀ (half-maximal effective dose) of 0.04 mg/kg/day for the reduction of liver cholesteryl esters. nih.gov This indicates that even at very low concentrations, the compound can elicit a significant therapeutic effect. The ability to establish such a clear dose-response curve is vital for determining the potential therapeutic window and for guiding dose selection in further studies.
Elucidation of Signaling Pathways Modulated by Azetidin-2-one Derivatives
The precise signaling pathways modulated by this compound derivatives are not extensively detailed in the available literature. However, based on the mechanism of action of the well-studied cholesterol absorption inhibitor ezetimibe, which shares the core azetidin-2-one structure, it is understood that these compounds target the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. While direct modulation of downstream signaling cascades is not the primary mechanism, the inhibition of NPC1L1 function inherently affects cellular cholesterol sensing and homeostasis pathways.
For other compounds containing a hydroxyphenyl moiety, albeit with different core structures, modulation of inflammatory signaling pathways has been observed. For example, certain chalcone derivatives with a hydroxyphenyl group have been shown to suppress the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages by inhibiting reactive oxygen species (ROS) production and Akt signaling. researchgate.netnih.gov This was linked to the downstream regulation of the activator protein-1 (AP-1) transcription factor. researchgate.netnih.gov While these findings are from a different chemical class, they suggest that the hydroxyphenyl group can contribute to the modulation of key inflammatory and cellular stress signaling pathways.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of azetidin-2-one derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacological profile of this class of compounds.
Impact of Substituent Variations on In Vitro Biological Activity
SAR studies on 4-(hydroxyphenyl)azetidin-2-one derivatives have revealed several key structural features that govern their biological activity. The development of potent cholesterol absorption inhibitors, for example, involved strategic placement of hydroxyl groups and fluorine atoms to probe and enhance activity. nih.gov
Key SAR findings include:
The Hydroxyphenyl Group: The presence of a hydroxyphenyl group at the C4 position of the azetidin-2-one ring is a common feature in many biologically active derivatives, particularly those targeting cholesterol absorption.
N1-Substituent: The substituent on the nitrogen atom (N1) of the azetidin-2-one ring is critical for activity. A (4-fluorophenyl) group is often utilized in potent cholesterol absorption inhibitors. nih.gov
C3-Substituent: Modifications at the C3 position significantly influence the compound's potency. For instance, the introduction of a [3-(4-fluorophenyl)-(3S)-hydroxypropyl] side chain at this position was a key design element in the highly potent compound SCH 58235. nih.gov
Aryl Group Substituents: In other series of azetidin-2-ones, such as those with antiviral activity, the nature of the aryl group at the C3 position is important. The presence of a monosubstituted phenyl group was found to be insufficient to maintain activity in one study. nih.gov
The following table summarizes the impact of some of these structural variations on the activity of azetidin-2-one derivatives as cholesterol absorption inhibitors.
| Compound | Key Structural Features | Biological Activity (Cholesterol Absorption Inhibition) |
|---|---|---|
| SCH 48461 | (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone | Active, lowers total plasma cholesterol. nih.gov |
| SCH 58235 | 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone | Highly potent, ED₅₀ of 0.04 mg/kg/day for liver cholesteryl ester reduction in hamsters. nih.gov |
Stereochemical Influence on Pharmacological Profile
Stereochemistry plays a pivotal role in the biological activity of azetidin-2-one derivatives. nih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. nih.gov For chiral compounds, different enantiomers or diastereomers can exhibit vastly different potencies, metabolic profiles, and selectivities.
In the context of azetidin-2-one derivatives, the relative stereochemistry of the substituents on the β-lactam ring is crucial. For example, studies on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that the stereochemistry was important for their antiviral activity and selectivity. The trans-isomer displayed selective action against coronavirus CoV-229 and cytomegalovirus, while the cis-isomer was selective for influenza A (H1N1). nih.gov This highlights that even subtle changes in the spatial orientation of the substituents can lead to distinct pharmacological profiles. The specific stereoconfiguration of potent cholesterol absorption inhibitors, such as the (3R, 4S) configuration in ezetimibe, is known to be essential for its activity.
Medicinal Chemistry and Drug Discovery Perspectives
Lead Identification and Optimization Strategies for Azetidin-2-one (B1220530) Scaffolds
The discovery of the 4-(hydroxyphenyl)azetidin-2-one scaffold as a lead for cholesterol absorption inhibitors was a result of extensive medicinal chemistry efforts. Initial structure-activity relationship (SAR) studies on related 2-azetidinone compounds revealed key structural features necessary for biological activity. nih.govnih.gov
Key SAR Findings for the Azetidin-2-one Scaffold:
The 2-Azetidinone Ring: This four-membered lactam ring was found to be essential for the cholesterol absorption inhibitory activity. nih.gov
C4-Aryl Substituent: An aryl group at the C4 position of the azetidinone ring is a requirement for activity. A polar substituent at the para-position of this aryl ring, such as a hydroxyl group, was found to be optimal. nih.gov This highlights the importance of the 4-(hydroxyphenyl) moiety.
N1-Aryl Substituent: The presence of an aryl group on the nitrogen atom of the azetidinone ring is also crucial for activity and is tolerant of various substitutions. nih.gov
C3-Side Chain: An optimal three-atom linker at the C3 position, bearing a pendant aryl group, was identified as a critical component for potent inhibition. nih.gov
Optimization of the initial leads containing the 4-(hydroxyphenyl)azetidin-2-one core involved systematic modifications to these key positions. The stereochemistry of the substituents on the azetidinone ring was also found to be a critical factor, with the cis stereochemistry between the C3 and C4 substituents generally showing favorable activity in some analogs. mdpi.com However, for ezetimibe (B1671841) itself, the trans configuration is present.
The optimization process for these scaffolds has been guided by both traditional medicinal chemistry approaches and modern computational methods. Techniques such as molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the interaction of these compounds with their biological target and to predict the activity of novel analogs.
Prodrug Design and Biopharmaceutical Considerations for Enhanced Efficacy (Theoretical/Preclinical)
The phenolic hydroxyl group of 4-(3-hydroxyphenyl)azetidin-2-one presents a prime site for prodrug design. Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. This strategy is often employed to improve the biopharmaceutical properties of a lead compound, such as solubility, permeability, and metabolic stability.
Theoretically, the hydroxyl group could be masked with various promoieties to enhance its pharmacokinetic profile. For instance, esterification of the hydroxyl group could increase the lipophilicity of the molecule, potentially improving its absorption across biological membranes. Upon absorption, these ester prodrugs would be cleaved by endogenous esterases to release the active phenolic compound.
Table 1: Theoretical Prodrug Strategies for this compound
| Promolety | Potential Advantage |
| Acetate/Pivalate Ester | Increased lipophilicity, potentially enhanced oral absorption. |
| Phosphate (B84403) Ester | Increased aqueous solubility, suitable for parenteral formulations. |
| Carbonate Ester | Tunable hydrolysis rate for controlled release. |
| Amino Acid Ester | Potential for targeted delivery via amino acid transporters. |
While specific preclinical data for prodrugs of this compound are not extensively reported in the public domain, the principles of prodrug design are well-established in medicinal chemistry and offer a viable strategy for optimizing the delivery and efficacy of drugs containing this scaffold.
Strategies for Improving Selectivity and Potency of Azetidin-2-one Analogs
Improving the selectivity and potency of lead compounds is a cornerstone of drug discovery. For analogs of this compound, several strategies can be employed to achieve this.
Structural Modifications for Enhanced Potency and Selectivity:
Fine-tuning of the C3-Side Chain: The nature and substitution pattern of the aryl group at the end of the C3-side chain have a significant impact on potency. For example, in ezetimibe, this is a 4-fluorophenyl group. Modifications to this part of the molecule can modulate the binding affinity to the target protein.
Stereochemical Control: The synthesis of stereochemically pure isomers is crucial, as different stereoisomers can exhibit vastly different potencies and selectivities. science24.com The synthesis of ezetimibe, for instance, requires precise control over its three chiral centers to ensure the desired biological activity. science24.com
Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, thereby increasing potency by reducing the entropic penalty upon binding to the target.
Table 2: Examples of Structural Modifications and Their Impact on Activity (Based on Ezetimibe Analogs)
| Modification | Rationale | Observed/Potential Outcome |
| Introduction of an amide in the C3-side chain | To increase polarity and explore new interactions. | Did not appear critical for activity, but suggested that nicotinic acid in this position might increase HDL-C. nih.gov |
| Replacement of the C4-hydroxyphenyl with other substituted aryl groups | To probe the importance of the hydroxyl group for binding. | A polar group at the para-position was found to be optimal for activity. nih.gov |
| Variation of the N1-aryl substituent | To optimize interactions with the binding pocket. | Tolerant to a wide variety of substitutions, allowing for fine-tuning of physicochemical properties. nih.gov |
Patent Landscape and Intellectual Property Analysis Related to Azetidin-2-one and its Bioactive Derivatives
The patent landscape surrounding 4-(hydroxyphenyl)azetidin-2-one is largely dominated by its inclusion in ezetimibe and related cholesterol absorption inhibitors. Analysis of the patent literature reveals a focus on several key areas:
Composition of Matter Patents: The initial patents for ezetimibe and its analogs claimed the novel chemical structures themselves. These patents form the foundational intellectual property for this class of drugs. google.com
Process Patents for Synthesis: A significant number of patents describe various synthetic routes to produce ezetimibe and its key intermediates, including the 4-(hydroxyphenyl)azetidin-2-one core. justia.comgoogle.comgoogle.comgoogleapis.comgoogle.com These patents often focus on improving yield, stereoselectivity, and cost-effectiveness of the manufacturing process. For example, various methods for the stereoselective formation of the β-lactam ring and the introduction of the C3 side chain have been patented. justia.comgoogleapis.com
Patents on Polymorphs and Formulations: As the drug progresses through development, patents are often filed to protect specific crystalline forms (polymorphs) of the active pharmaceutical ingredient, as well as various formulations that may offer improved stability or bioavailability.
Patents on Combination Therapies: Patents also exist for the combination of ezetimibe with other cardiovascular drugs, such as statins, to provide synergistic therapeutic effects. psu.edu
The extensive patenting of ezetimibe, from its basic scaffold to its final formulated product, underscores the commercial importance of the 4-(hydroxyphenyl)azetidin-2-one core in the development of successful therapeutic agents.
Future Directions and Research Gaps
Emerging Methodologies for Synthesis and Derivatization of Azetidin-2-ones
The foundational four-membered β-lactam ring of azetidin-2-ones is a versatile synthon, or building block, for creating a wide array of organic molecules. nih.gov Its inherent ring strain can be strategically exploited to drive selective bond cleavages and subsequent transformations, enabling the synthesis of diverse molecular architectures that may not even contain the original β-lactam ring. nih.gov This "β-lactam synthon method" allows chemists to access complex molecules such as aromatic β-amino acids, peptides, and amino sugars. nih.gov
Modern synthetic efforts are increasingly focused on developing stereoselective methods to control the precise three-dimensional arrangement of atoms, which is crucial for biological activity. For instance, studies have detailed the formation of the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one and its subsequent aldol (B89426) reactions with various aldehydes and ketones. nih.gov These reactions can produce anti-aldol adducts with high diastereoselectivity, a feature rationalized by closed, six-membered transition-state models. nih.gov Such methods allow for the direct and controlled incorporation of the monocyclic β-lactam structure into more complex molecular frameworks. nih.gov
Furthermore, research is active in creating novel derivatives through derivatization, which involves chemically modifying the core azetidin-2-one (B1220530) structure. A key strategy is the introduction of diverse substituents at various positions on the ring to modulate the compound's properties. For example, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized and evaluated for their biological activities. mdpi.com The synthesis and evaluation of 3-acetamido-2-azetidinone-1-sulfonic acid derivatives with different heteroatom-bound substituents at the 4-position have also been explored to investigate their effect on antibacterial activity. nih.gov These approaches highlight a trend towards creating libraries of compounds with systematic variations to explore structure-activity relationships.
Table 1: Examples of Emerging Synthetic Methodologies for Azetidin-2-ones
| Methodology | Description | Key Feature | Reference |
|---|---|---|---|
| β-Lactam Synthon Method | Utilizes the strained azetidin-2-one ring as a versatile intermediate for synthesizing a variety of organic molecules, including those without the β-lactam structure. | Exploits ring strain for selective bond cleavage and transformation. | nih.gov |
| Stereoselective Aldol Reactions | Involves the formation of a lithium enolate of an N-protected azetidin-2-one, which then reacts with aldehydes and ketones to form new carbon-carbon bonds with high stereocontrol. | Produces anti-aldol adducts with predictable diastereoselectivity. | nih.gov |
| Regio- and Diastereoselective Ring Formation | Employs superbases to facilitate the regio- and diastereoselective formation of the four-membered azetidine (B1206935) ring from acyclic precursors. | Achieves high selectivity for trans-substituted products. | acs.org |
| Derivatization with Sulfonamides | Involves the synthesis of new azetidinone derivatives by attaching sulfonamide-containing moieties to the core structure. | Creates novel chemical entities with potential for enhanced biological activity. | mdpi.com |
Advanced Preclinical Models for Efficacy and Mechanism Studies
The translation of promising compounds from the laboratory to clinical use is often hampered by the poor correlation between traditional preclinical models (e.g., animal models and 2D cell cultures) and human physiology. nih.govnih.gov To bridge this gap, advanced in vitro models that more accurately mimic human biological systems are being developed and adopted. nih.gov These technologies are critical for evaluating the efficacy and elucidating the mechanisms of action of new chemical entities like derivatives of 4-(3-hydroxyphenyl)azetidin-2-one.
Organ-on-a-chip (OOC) and other microphysiological systems (MPS) are at the forefront of this evolution. nih.gov These devices use microfluidics to culture human cells in a 3D environment that recapitulates the structure and function of human organs. For example, a gut-liver OOC model has been developed to study the interplay between these two organs, which is particularly relevant for orally administered drugs. nih.gov Such models can provide crucial insights into a drug's metabolism and potential for drug-induced liver injury (DILI), a major cause of drug failure. nih.govnih.gov Similarly, heart-on-a-chip models using pluripotent stem cells can be used to assess cardiac drug efficacy and safety with high fidelity. nih.gov The use of these advanced systems can significantly improve the predictive value of preclinical testing, reduce the reliance on animal models, and potentially lower the time and cost of drug development. nih.gov
For compounds targeting infectious diseases, preclinical evaluation increasingly involves sophisticated cell-based assays that can screen for activity against specific cellular targets or resistant strains. nih.gov In oncology, the use of syngeneic mouse models, where tumor tissue is transplanted into an immunocompetent mouse of the same genetic background, allows for the study of a drug's effect on the tumor and its interaction with the immune system. acs.org
Opportunities for Rational Drug Design Based on the this compound Core
Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. The this compound core serves as an excellent scaffold for this approach. By systematically modifying its structure, researchers can optimize its pharmacological properties.
A cornerstone of rational design is the study of structure-activity relationships (SAR), which seeks to understand how specific chemical features of a molecule influence its biological activity. nih.gov For azetidin-2-one derivatives, SAR studies have examined how different substituents at various positions on the β-lactam ring affect antibacterial potency. nih.gov For example, research has shown that certain substituents on the 4-position of 2-azetidinone-1-sulfonic acid derivatives can lead to excellent activity against Gram-negative bacteria, including strains that produce beta-lactamase enzymes. nih.gov
Computational methods are powerful tools in modern drug design. nih.gov Virtual screening allows researchers to computationally test vast libraries of virtual compounds against a 3D model of a biological target, identifying promising candidates for synthesis and further testing. nih.gov Fragment-based approaches can also be used to identify small molecular fragments that bind to the target, which can then be grown or linked together to create a more potent lead compound. nih.gov These computational techniques, combined with detailed structural information from X-ray crystallography or NMR spectroscopy, enable a more targeted and efficient search for novel drugs based on the this compound framework.
Interdisciplinary Research Opportunities in the Field of Azetidin-2-one Chemistry and Biology
Advancing the therapeutic application of this compound and its derivatives necessitates a convergence of expertise from multiple scientific disciplines. The complex nature of drug discovery and development creates numerous opportunities for collaborative research. nih.govnih.gov
The journey from a chemical scaffold to a viable drug candidate requires a multidisciplinary team.
Synthetic Organic Chemists are needed to devise novel and efficient routes for the synthesis and derivatization of the azetidin-2-one core. nih.govmdpi.com
Computational Chemists can apply virtual screening and molecular modeling to guide the design of new derivatives with improved potency and selectivity. nih.gov
Structural Biologists can determine the three-dimensional structures of these compounds bound to their biological targets, providing critical insights for further optimization. nih.gov
Pharmacologists and Microbiologists are essential for evaluating the biological activity of new compounds, studying their mechanisms of action, and assessing their efficacy in relevant disease models. alliedacademies.org
Bioengineers play a crucial role in developing and applying the advanced preclinical models, such as organ-on-a-chip systems, needed for more accurate efficacy and safety testing. nih.gov
Future progress will likely be driven by research that integrates these fields. For instance, combining synthetic chemistry with advanced preclinical models can create a rapid design-build-test cycle. Furthermore, the integration of artificial intelligence and machine learning (AI/ML) with large datasets from chemical synthesis and biological testing can help predict the properties of new compounds and identify the most promising candidates for development. nih.govnih.gov Such interdisciplinary efforts are vital to overcome challenges like antimicrobial resistance and to unlock the full therapeutic potential of the azetidin-2-one chemical class. nih.govtechnologynetworks.com
Q & A
Q. What synthetic methodologies are commonly employed for 4-(3-hydroxyphenyl)azetidin-2-one and its derivatives?
The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition (Staudinger synthesis) or ring-closure reactions. For example, substituted β-lactams can be synthesized via ketene-imine cycloaddition using catalysts like triethylamine or Lewis acids. Substituents on the phenyl ring (e.g., hydroxyl groups) may require protection/deprotection strategies (e.g., silyl ethers) to prevent side reactions . Modifications to the azetidinone core, such as introducing oxadiazole/thiadiazole moieties, are achieved via post-cyclization functionalization .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze bond lengths, angles, and anisotropic displacement parameters . Spectroscopic methods include:
- NMR : H and C NMR to confirm regiochemistry and substituent integration.
- IR : Identification of carbonyl (C=O, ~1750 cm) and hydroxyl (O-H, ~3200 cm) stretches .
Q. What preliminary biological assays are recommended for evaluating azetidin-2-one derivatives?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations.
- Antioxidant Screening : DPPH radical scavenging or FRAP assays .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereoisomeric azetidin-2-one derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or capillary electrophoresis (CE) is effective. For absolute configuration determination, SC-XRD with Flack parameters or electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations is recommended .
Q. What computational tools are suitable for studying the electronic properties of this compound?
DFT calculations (e.g., Gaussian, ORCA) can predict HOMO-LUMO gaps, electrostatic potential maps, and reaction pathways. Software like Mercury (Cambridge Crystallographic Database) aids in analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from crystallographic data .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from variations in substituent electronic effects, assay protocols, or cell line specificity. Mitigation strategies include:
Q. What precautions are necessary for handling hygroscopic azetidin-2-one derivatives?
Store compounds under inert atmosphere (argon/nitrogen) in sealed vials with desiccants. Use anhydrous solvents (e.g., THF, DMF) during synthesis to prevent hydrolysis of the β-lactam ring .
Methodological Guidance
Q. How to optimize crystallization conditions for X-ray analysis?
- Screen solvents (e.g., ethanol, DCM/hexane mixtures) via slow evaporation.
- Use WinGX for data integration and SHELXL for refinement. Anisotropic displacement parameters should be refined for non-H atoms .
Q. What strategies enhance the stability of azetidin-2-one derivatives in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
